molecular formula C10H13ClN2O2 B13577188 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine

1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine

Cat. No.: B13577188
M. Wt: 228.67 g/mol
InChI Key: DCYJHFXZXBNHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes:

      Industrial Production Methods:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Mechanism not extensively studied.
    • Potential molecular targets and pathways remain to be elucidated.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.

    Chemical Structure and Properties

    The compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which significantly influences its reactivity and biological interactions. Its molecular formula is C10_{10}H12_{12}ClN2_2O2_2, and it possesses a molecular weight of approximately 228.66 g/mol.

    This compound interacts with various biological targets, primarily through enzyme inhibition and modulation of cellular pathways:

    • Enzyme Inhibition : The compound exhibits the ability to inhibit specific enzymes, impacting metabolic pathways. In particular, it has been studied for its effects on phospholipase A2 (PLA2), which plays a crucial role in lipid metabolism and inflammatory processes .
    • Cellular Pathways : It may interfere with DNA replication and protein synthesis, leading to altered cell function and viability. This interference is critical in understanding its therapeutic potential in various diseases.

    Biological Activity

    Research has shown that this compound possesses several biological activities:

    • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains. Its mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic processes .
    • Anticancer Potential : Investigations into its anticancer properties suggest that it may act as an inhibitor of deubiquitinases, which are involved in protein degradation pathways crucial for cancer cell survival .

    Case Studies and Research Findings

    Several studies have highlighted the biological activity of this compound:

    • Antimicrobial Efficacy : A study demonstrated that the compound showed significant inhibition against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential utility as an antimicrobial agent .
    • Inhibition of PLA2 : Research focusing on the inhibition of lysosomal phospholipase A2 indicated that this compound could effectively reduce PLA2 activity in vitro, correlating with reduced inflammation markers in treated cells .
    • Synergistic Effects : In combination therapy studies, this compound demonstrated synergistic effects when paired with other antimicrobial agents, enhancing overall efficacy against resistant bacterial strains .

    Comparative Analysis

    The following table summarizes the biological activities and mechanisms of similar compounds for context:

    Compound NameBiological ActivityMechanism of Action
    1-(2-Chloro-4-nitrophenyl)ethanoneEnzyme inhibitionInhibits PLA2 activity
    1-(4-Fluorobenzyl)-3-(pyridin-4-ylmethyl)ureaAnticancer propertiesInhibits deubiquitinases
    1-(4-Chlorophenyl)-N,N-dimethylmethanamineAntimicrobial activityDisrupts bacterial membranes

    Properties

    Molecular Formula

    C10H13ClN2O2

    Molecular Weight

    228.67 g/mol

    IUPAC Name

    1-(2-chloro-6-nitrophenyl)-2-methylpropan-2-amine

    InChI

    InChI=1S/C10H13ClN2O2/c1-10(2,12)6-7-8(11)4-3-5-9(7)13(14)15/h3-5H,6,12H2,1-2H3

    InChI Key

    DCYJHFXZXBNHIM-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(CC1=C(C=CC=C1Cl)[N+](=O)[O-])N

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.